(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 167073-08-7
VCID: VC4065418
InChI: InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m0/s1
SMILES: C1C(C1F)C(=O)O
Molecular Formula: C4H5FO2
Molecular Weight: 104.08

(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid

CAS No.: 167073-08-7

VCID: VC4065418

Molecular Formula: C4H5FO2

Molecular Weight: 104.08

* For research use only. Not for human or veterinary use.

(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid - 167073-08-7

Description

(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid is a chiral compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound features a cyclopropane ring with a fluorine atom at the second carbon and a carboxylic acid group at the first carbon, imparting unique chemical and biological properties. The presence of the fluorine atom enhances the compound's stability, lipophilicity, and metabolic resistance, making it a valuable tool in drug design and development.

Synthesis Methods

The synthesis of (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. Industrial production may employ large-scale cyclopropanation reactions with optimized catalysts and reaction conditions to ensure high yield and purity. Purification steps such as crystallization or chromatography are used to isolate the desired enantiomer .

Optical Resolution

Optical resolution can be achieved through methods like preferential crystallization, diastereomer synthesis, enzymatic methods, or chromatography. This process involves converting the racemic mixture into diastereomer salts with an optical resolution agent, followed by separation and treatment with alkali to obtain the optically active compound .

Chemical Reactions

(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized using strong oxidizing agents like potassium permanganate.

  • Reduction: The compound can be reduced to form alcohols or other reduced products using reducing agents like lithium aluminum hydride.

  • Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions using nucleophiles.

Biological Activity

The compound exhibits significant biological activity, including:

  • Antimicrobial Activity: It has shown potential in inhibiting bacterial growth, suggesting applications in treating infections.

  • Anticancer Properties: Fluorinated cyclopropane derivatives have been demonstrated to act as effective inhibitors of cancer-related kinases.

Applications

(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid serves as a valuable building block in organic synthesis and pharmaceutical research. It is used in the production of agrochemicals and other specialty chemicals. Its unique structure and properties make it an interesting candidate for drug design and development.

Comparison with Similar Compounds

The compound is compared to other chiral cyclopropane derivatives, such as (1S,2R)-2-fluorocyclopropane-1-carboxylic acid, which share similar applications but differ in stereochemistry. The presence of the fluorine atom in both compounds enhances their chemical and biological properties compared to non-fluorinated analogs.

CAS No. 167073-08-7
Product Name (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid
Molecular Formula C4H5FO2
Molecular Weight 104.08
IUPAC Name (1R,2S)-2-fluorocyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m0/s1
Standard InChIKey HZQKMZGKYVDMCT-HRFVKAFMSA-N
Isomeric SMILES C1[C@@H]([C@H]1F)C(=O)O
SMILES C1C(C1F)C(=O)O
Canonical SMILES C1C(C1F)C(=O)O
PubChem Compound 46738189
Last Modified Aug 16 2023

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